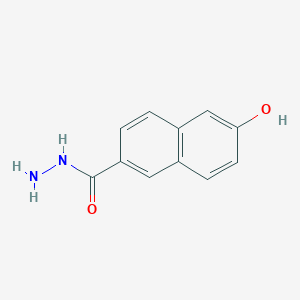

6-Hydroxy-2-naphthohydrazide

Overview

Description

6-Hydroxy-2-naphthohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and polymers. It is related to the naphthalene family, which is known for its importance in the synthesis of dyes, plastics, and pharmaceuticals. The compound's derivatives have been studied for their potential applications in medicine and materials science.

Synthesis Analysis

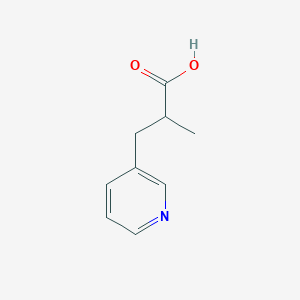

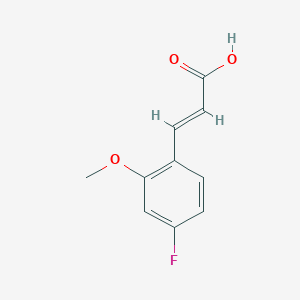

The synthesis of compounds related to 6-Hydroxy-2-naphthohydrazide often involves multi-step reactions, including Pd-catalyzed reactions, acylation, and condensation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, N-arylamides of 3-hydroxy-2-naphthoic acid are synthesized by acylation of corresponding amines with 3-hydroxy-2-naphthoyl chloride . These methods highlight the versatility and practicality of synthetic approaches in creating naphthoic acid derivatives.

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthohydrazide derivatives is often characterized by planarity and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's properties. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by N-H...O hydrogen bonds . Similarly, N'-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide features an intramolecular N—H...O hydrogen bond, contributing to the molecule's planarity .

Chemical Reactions Analysis

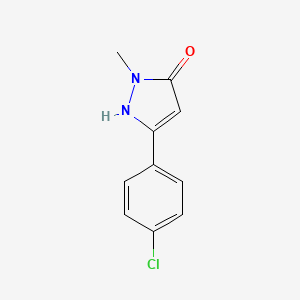

The reactivity of 6-Hydroxy-2-naphthohydrazide derivatives is often explored through the synthesis of various compounds. For example, the synthesis of isotopically labeled monomers and polymers of 6-hydroxy-2-naphthoic acid involves high-temperature deuteration and characterization through mass spectrometry and NMR . Additionally, the synthesis of new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives demonstrates the potential for creating compounds with anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxy-2-naphthohydrazide derivatives are determined through various analytical techniques. For instance, the vibrational, structural, and hydrogen bonding analysis of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide using DFT calculations and atoms-in-molecule theory provides insights into the compound's properties . The thermal behavior of isotopically labeled polymers derived from 6-hydroxy-2-naphthoic acid is investigated using differential scanning calorimetry and thermogravimetry . These studies are crucial for understanding the stability and reactivity of the compounds for potential applications.

Scientific Research Applications

Dual-Function Probe for Metal Ion Detection

6-Hydroxy-2-naphthohydrazide (NAH) has been utilized as a probe for the selective and sensitive detection of Fe3+ and Cu2+ ions in water. This dual-function probe demonstrates a color change for Fe3+ detection and a "turn-on" dual-emission fluorescence response for Cu2+. The binding ratio of NAH with these metal ions is confirmed as 1:1. The probe's applicability extends to a wide pH range and includes successful detection in tap and ultrapure water, as well as biological samples like BSA (Li et al., 2019).

Schiff Base Synthesis

Naphthohydrazide derivatives, including 6-Hydroxy-2-naphthohydrazide, are key components in the synthesis of Schiff bases. These bases are synthesized through condensation reactions and have been studied for their molecular structure and interactions in crystal packing. Such compounds are significant in various chemical and pharmacological research areas (Yathirajan et al., 2007).

Catalysis in Olefin Oxidation

Compounds derived from the condensation of 3-hydroxy-2-naphthohydrazide and aromatic o-hydroxyaldehydes have been synthesized and used as catalysts in the oxidation of olefins. These catalysts demonstrate high efficiency, especially in the oxidation of cyclic and phenyl-substituted olefins, showcasing their potential in industrial and chemical synthesis applications (Monfared et al., 2010).

Fluorescent Sensor for Zn2+ and Cysteine Detection

A derivative of 6-Hydroxy-2-naphthohydrazide has been developed as a fluorescent sensor for detecting Zn2+ and cysteine. This sensor is capable of detecting these substances in an aqueous DMSO medium and has been successfully applied in live cell imaging, demonstrating its potential in biological and medical research (Anand, Kumar, & Sahoo, 2018).

Anticancer and Antimicrobial Research

6-Hydroxy-2-naphthohydrazide derivatives have been synthesized and evaluated for their in vitro and in vivo activities, particularly in anticancer and antimicrobial research. These derivatives have shown notable activity against specific cancer cell lines and microorganisms, indicating their potential as therapeutic agents (Popiołek et al., 2018).

Fluorescent Sensor for Ni2+ Detection

A novel hydrazide compound, synthesized using 6-Hydroxy-2-naphthohydrazide, has been employed as a fluorescent sensor for detecting Ni2+ ions. This sensor demonstrates high sensitivity and specificity, making it valuable forenvironmental monitoring and industrial applications where precise detection of nickel ions is crucial (Liu et al., 2020).

Synthesis of Hydrazone Compounds and Crystallographic Analysis

Hydrazone compounds derived from 6-Hydroxy-2-naphthohydrazide have been synthesized and characterized through various analytical techniques, including crystallographic analysis. These compounds are significant for understanding molecular structures and interactions, which can be pivotal in drug design and material sciences (Cheng, Xue, & Yang, 2012).

Photophysical Properties and Photoacid Behavior

6-Hydroxy-2-naphthoic acid and its derivatives, including 6-Hydroxy-2-naphthohydrazide, have been studied for their photophysical properties. They act as bifunctional photoacids, where their functional groups exhibit changes in reactivity upon electronic excitation. Such studies are important in the field of photochemistry and the development of photoresponsive materials (Ditkovich, Pines, & Pines, 2016).

Novel Non-ligand Binding Pocket Androgen Receptor Antagonists

3-Hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, a class of compounds including 6-Hydroxy-2-naphthohydrazide derivatives, have been analyzed for their potential in prostate cancer therapy. These compounds disrupt the androgen receptor-coactivator interaction, representing a novel approach in cancer treatment research (Blanco et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-2-naphthohydrazide is cyanide ions (CN−) in the environment . Cyanide ions are hazardous to both the environment and humans, and the development of effective and selective chemosensors for these ions is crucial .

Mode of Action

6-Hydroxy-2-naphthohydrazide interacts with its target, the cyanide ions, through a process known as deprotonation . This interaction results in a color change from colorless to yellow, which can be observed with the naked eye . The chemosensory potential of 6-Hydroxy-2-naphthohydrazide is attributed to this deprotonation of the labile Schiff base center by cyanide ions .

Biochemical Pathways

The biochemical pathway involved in the action of 6-Hydroxy-2-naphthohydrazide is the deprotonation of the labile Schiff base center by cyanide ions . This results in a notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol .

Pharmacokinetics

Its low detection limit (82 μM) suggests that it may have good bioavailability .

Result of Action

The result of the action of 6-Hydroxy-2-naphthohydrazide is the detection of cyanide ions in the environment . Its selective response allows it to be used successfully for making test strips for the detection of cyanide ions .

Action Environment

The action of 6-Hydroxy-2-naphthohydrazide is influenced by environmental factors, particularly the presence of cyanide ions . Its effectiveness and stability may vary depending on these environmental conditions .

properties

IUPAC Name |

6-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWVFWTKNGYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630252 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-naphthohydrazide | |

CAS RN |

849421-24-5 | |

| Record name | 6-Hydroxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

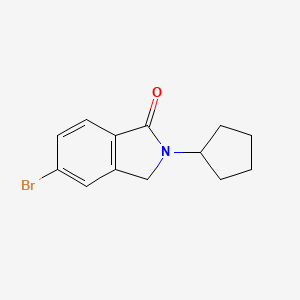

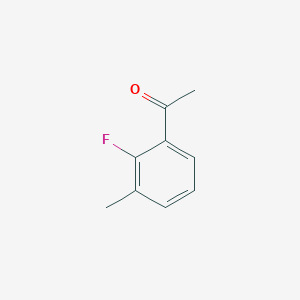

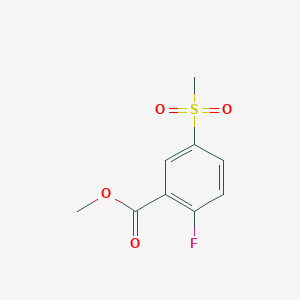

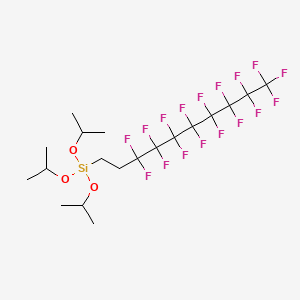

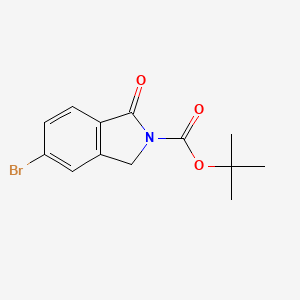

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)